molecular formula C8H14O6 B12322101 Ethyl B-D-Ribo-Hex-3-Ulopyranoside

Ethyl B-D-Ribo-Hex-3-Ulopyranoside

Cat. No.: B12322101
M. Wt: 206.19 g/mol
InChI Key: SRQUBKZEXFGSOP-UHFFFAOYSA-N
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Description

Overview of Monosaccharide Structural Diversity and Classification

Carbohydrates are a fundamental class of biological molecules, often referred to as saccharides. khanacademy.org The simplest of these are monosaccharides, which are polyhydroxy aldehydes or ketones, or substances that yield them upon hydrolysis. byjus.com Their general empirical formula is often represented as Cₓ(H₂O)ₙ. nih.gov

The structural diversity of monosaccharides is vast and is categorized based on several key features:

Number of Carbon Atoms: Monosaccharides are classified as trioses (3 carbons), tetroses (4 carbons), pentoses (5 carbons), hexoses (6 carbons), and so on. pressbooks.pub

Functional Group: The nature of the carbonyl group determines whether a monosaccharide is an aldose (containing an aldehyde group) or a ketose (containing a ketone group). khanacademy.org For instance, glucose is an aldohexose, while fructose (B13574) is a ketohexose.

Stereochemistry: With the exception of dihydroxyacetone, all monosaccharides contain at least one chiral carbon atom, leading to a large number of possible stereoisomers. nih.gov

This inherent diversity is further expanded by the formation of cyclic structures and the potential for chemical modifications to the hydroxyl groups. nih.gov

Definition and Significance of Ulosides as Ketosugars

Ulosides are a specific class of carbohydrates derived from aldoses or ketoses where a non-terminal hydroxyl group has been oxidized to a carbonyl group. They are also known as ketosugars. This structural modification introduces a ketone functionality within the sugar ring, which has significant implications for the molecule's chemical reactivity and biological activity.

The presence of the ketone group makes ulosides valuable intermediates in the synthesis of other modified sugars. They can serve as precursors for the introduction of new functional groups, changes in stereochemistry, or the formation of branched-chain sugars. These modifications are crucial in the synthesis of complex oligosaccharides and glycoconjugates, which play vital roles in cellular recognition, signaling, and immune responses.

The Pyranose Ring System: Formation, Stability, and Conformational Considerations

In aqueous solutions, monosaccharides with five or more carbon atoms predominantly exist as cyclic structures. uomustansiriyah.edu.iq This cyclization occurs through an intramolecular reaction where a hydroxyl group attacks the carbonyl carbon, forming a stable hemiacetal or hemiketal. When a six-membered ring is formed, it is referred to as a pyranose, named after the heterocyclic compound pyran. uomustansiriyah.edu.iq For hexoses, this typically involves the hydroxyl group on carbon 5 (C-5) attacking the carbonyl carbon at C-1 (in aldoses) or C-2 (in ketoses). nih.gov

The stability of the pyranose ring is a key reason for its prevalence. Six-membered rings are inherently more stable than smaller or larger rings due to reduced angle strain. quora.com The pyranose ring is not planar and, similar to cyclohexane, adopts non-planar conformations to minimize steric hindrance and torsional strain. The most stable and common conformations are the "chair" and "boat" forms. uomustansiriyah.edu.iq

The chair conformation is generally more stable than the boat form because it minimizes steric crowding of the substituents. uomustansiriyah.edu.iq In the chair conformation, substituents can occupy either axial (projecting parallel to the ring's axis) or equatorial (projecting outwards from the ring's equator) positions. The most stable chair conformation is typically the one where the bulkier substituents are in the equatorial position to reduce steric interactions. youtube.com For example, β-D-glucopyranose is particularly stable because all of its bulky hydroxyl and hydroxymethyl groups can occupy equatorial positions in one of its chair conformations. uomustansiriyah.edu.iqyoutube.com The pyranose ring can undergo a "chair flip" to an alternative chair conformation, which interconverts axial and equatorial substituents. uomustansiriyah.edu.iq The conformational flexibility of the pyranose ring is an active area of research, with studies showing that external forces can induce conformational changes. ubc.ca

Stereochemical Nomenclature and Isomerism of Hex-3-ulopyranosides

The stereochemistry of hex-3-ulopyranosides is defined by a systematic nomenclature that describes the spatial arrangement of their functional groups.

D/L Configuration: The D or L designation is determined by the configuration of the chiral carbon furthest from the anomeric carbon (C-1 in aldoses, C-2 in ketoses). In the case of hexoses, this is C-5. If the hydroxyl group on C-5 projects to the right in a Fischer projection, the sugar is a D-isomer. If it projects to the left, it is an L-isomer.

Anomeric Configuration (α/β): The formation of the pyranose ring creates a new chiral center at the anomeric carbon. The two resulting stereoisomers are called anomers and are designated as α or β. In the D-series, the β-anomer has the substituent at the anomeric carbon pointing "up" in a Haworth projection, while in the α-anomer, it points "down".

Configuration of the Ring: The stereochemistry of the remaining chiral centers in the pyranose ring is indicated by a descriptor such as ribo, arabino, xylo, or lyxo. For a D-hex-3-ulopyranoside, the ribo configuration indicates that the hydroxyl groups at C-2 and C-4 are on the same side of the ring in a Haworth projection.

Therefore, "Ethyl β-D-ribo-hex-3-ulopyranoside" describes a six-carbon sugar with a ketone at the C-3 position. It is in the D-configuration, has a β-glycosidic bond with an ethyl group at the anomeric carbon (C-1), and a ribo arrangement of the remaining stereocenters. This specific compound is a synthetic, fluorinated monosaccharide used as a building block in carbohydrate synthesis. biosynth.com It has also been identified as a natural product isolated from Coleus forskohlii. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUBKZEXFGSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(=O)C(C(O1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl β D Ribo Hex 3 Ulopyranoside and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a controlled, step-by-step approach to constructing ethyl β-D-ribo-hex-3-ulopyranoside and its analogues. These methods often rely on readily available starting materials and allow for precise structural modifications.

The construction of complex carbohydrate structures like ethyl β-D-ribo-hex-3-ulopyranoside often involves multi-step linear synthesis starting from simple, abundant monosaccharides. D-glucose is a common precursor due to its availability and rich stereochemical information.

PrecursorTarget AnalogueNumber of StepsReference
D-GlucoseMethyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside~10 researchgate.net
¹³C-D-Glucose¹³C-labeled Methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside10 researchgate.net

A crucial step in the synthesis of ethyl β-D-ribo-hex-3-ulopyranoside is the introduction of the ketone at the C3 position. This is typically achieved through the selective oxidation of the corresponding C3 hydroxyl group of a suitable precursor, such as an ethyl glucopyranoside derivative. This transformation converts the glucoside into an uloside (or ketopyranoside).

The choice of oxidant and reaction conditions is critical to ensure selectivity for the C3 hydroxyl group, avoiding unwanted side reactions at other positions. This often requires a strategic use of protecting groups on the other hydroxyls (e.g., C2, C4, and C6) to direct the oxidation to the desired position. Common methods for this type of selective oxidation in carbohydrate chemistry involve reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. Following the oxidation, the protecting groups are removed to yield the final uloside.

Achieving the correct stereochemistry is paramount in carbohydrate synthesis. While starting from an enantiomerically pure precursor like D-glucose secures the inherent chirality of the molecule, subsequent reactions must be controlled to maintain or create the desired stereocenters. Diastereoselective and enantioselective catalytic methods have become indispensable tools in modern organic synthesis for accessing complex chiral molecules like carbohydrates. umich.edu

In the synthesis of ethyl β-D-ribo-hex-3-ulopyranoside, the β-linkage of the ethyl group at the anomeric center (C1) and the specific ribo configuration are key stereochemical features. The formation of the glycosidic bond is a critical step where stereocontrol is essential to selectively obtain the β-anomer over the α-anomer. Furthermore, any reactions that could potentially affect the existing stereocenters must be carefully chosen to avoid epimerization. The development of chiral catalysts, such as chiral phosphoric acids, has significantly improved the ability to control stereoselectivity in a wide range of organic reactions, including those applicable to carbohydrate modifications. umich.edu

Chiral pool synthesis is a highly effective strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials. openochem.orgwikipedia.org Carbohydrates, such as D-glucose, fructose (B13574), and L-sorbose, are ideal building blocks for this approach due to their abundance and inherent chirality. wikipedia.orgnumberanalytics.com This strategy is particularly powerful because it provides a direct route to complex chiral molecules, often reducing the number of synthetic steps and avoiding the need for challenging asymmetric reactions or chiral resolutions. wikipedia.orgnumberanalytics.com

In this context, D-glucose serves as a foundational chiral template for synthesizing ethyl β-D-ribo-hex-3-ulopyranoside. The well-defined stereocenters of the glucose molecule are carried through the synthetic sequence, providing a robust and efficient pathway to the target molecule with the correct absolute configuration. numberanalytics.com This methodology is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of a vast array of complex glycosides, glycopeptides, and other carbohydrate derivatives. numberanalytics.comelsevierpure.com

Enzymatic and Biotransformational Synthesis Routes

As an alternative to chemical synthesis, biotechnological methods offer environmentally benign and highly selective routes for producing carbohydrate derivatives.

Ethyl β-D-ribo-hex-3-ulopyranoside has been identified as a natural product formed through biotransformation. medchemexpress.com Specifically, hairy root cultures of the plant Coleus forskohlii have been shown to metabolize ethanol (B145695), converting it into both ethyl β-D-glucopyranoside and ethyl β-D-ribo-hex-3-ulopyranoside. nih.gov

This biotransformation process involves two key enzymatic steps. First, the plant's enzymes catalyze the glycosylation of ethanol with a glucose donor (likely UDP-glucose) to form ethyl β-D-glucopyranoside. Subsequently, a second enzymatic transformation, likely an oxidation, occurs at the C3 position of the glucose moiety to produce the final ethyl β-D-ribo-hex-3-ulopyranoside. nih.gov This biological route showcases the potential of using plant cell cultures as "green" factories for the synthesis of complex and valuable chemicals.

SystemSubstrateProduct(s)Reference
Coleus forskohlii hairy root culturesEthanolEthyl β-D-glucopyranoside, Ethyl β-D-ribo-hex-3-ulopyranoside nih.gov

Glycoside Hydrolase-Catalyzed Transglycosylation for Glycoside Formation

Glycoside hydrolases (GHs) are enzymes that naturally catalyze the hydrolysis of glycosidic bonds. wikipedia.org However, their catalytic activity can be harnessed for synthesis through a process called transglycosylation. wikipedia.orgcazypedia.org In this kinetic-based approach, a glycosyl moiety is transferred from a donor glycoside to an acceptor molecule, which is typically an alcohol, instead of water. wikipedia.orglu.se This process competes with the enzyme's inherent hydrolytic activity, where water acts as the acceptor. lu.se

The mechanism involves a retaining glycoside hydrolase forming a glycosyl-enzyme intermediate. cazypedia.org This intermediate can then be intercepted by an acceptor other than water, resulting in the formation of a new glycoside. cazypedia.org While GHs are abundant and robust, their utility in synthesis is often hampered by the predominance of the competing hydrolysis reaction, which can lead to lower yields of the desired transglycosylation product. lu.se

A notable example is the enzyme PtBgt16A, a member of the GH16 family from Paecilomyces thermophila. This enzyme exhibits high transglycosylation activity but almost no hydrolytic activity. nih.gov It functions by cleaving a glucose unit from the non-reducing end of a substrate and using it as a donor for transglycosylation, enabling the synthesis of long-chain oligosaccharides. nih.gov

Table 1: Research Findings on Glycoside Hydrolase-Catalyzed Transglycosylation

Enzyme/System Donor Substrate(s) Acceptor Substrate(s) Key Finding Citation
Glycoside Hydrolases (General) Activated Glycosides Alcohols, Carbohydrates Catalyze glycosidic bond formation via a glycosyl-enzyme intermediate, but hydrolysis often dominates, reducing yield. wikipedia.orgcazypedia.orglu.se
PtBgt16A (GH16 Family) β-1,3/1,4-oligosaccharides β-1,3/1,4-oligosaccharides A novel "elongating" β-transglycosylase with high transglycosylation activity (776.2 units/mg) and minimal hydrolysis. nih.gov

Engineered Glycosynthases for Enhanced Yields and Specificity

To overcome the limitation of hydrolysis associated with wild-type glycoside hydrolases, engineered variants known as glycosynthases have been developed. wikipedia.org These are typically created by site-directed mutagenesis of the enzyme's catalytic nucleophile (often a glutamate (B1630785) or aspartate residue) to a non-nucleophilic amino acid, such as alanine (B10760859) or glycine. wikipedia.org This modification prevents the hydrolytic cleavage of the product while retaining the ability to synthesize glycosidic bonds when supplied with an activated glycosyl donor, such as a glycosyl fluoride (B91410). wikipedia.orgnih.gov

Glycosynthases derived from a variety of organisms have demonstrated high efficiency and broad substrate specificity. For instance, the Abg E358A glycosynthase can catalyze the transfer of both glucosyl and galactosyl residues. nih.gov Similarly, mutants of a Thermoanaerobacterium xylanolyticum β-glucosidase from family GH116 (TxGH116), such as E441G and E441S, have shown high glycosynthase activity, transferring glucose from α-glucosyl fluoride to cellobiose (B7769950) to produce β-1,4-linked oligosaccharides. nih.gov Endoglycosidase-based glycosynthases, such as EndoM-N175A and EndoA-N171A, are highly effective for producing N-glycoproteins by using glycan oxazolines as donor substrates, completely avoiding product hydrolysis. nih.gov These engineered enzymes have achieved high yields in the synthesis of complex glycoconjugates, such as the synthesis of a glycopeptide in 71% yield using EndoM-N175A. nih.gov

Table 2: Research Findings on Engineered Glycosynthases

Glycosynthase (Parent Enzyme Family) Mutation Donor Substrate Acceptor Substrate Product/Yield Citation
Abg (GH1) E358A α-glucosyl fluoride, α-galactosyl fluoride p-nitrophenyl (pNP) glycosides Varied glycosides nih.gov
TnBgl1A (GH1) E349G ortho-NPGlc Quercetin 3.7x higher yield compared to synthesis with αGlcF nih.gov
TxGH116 (GH116) E441G, E441S α-glucosyl fluoride (α-GlcF) Cellobiose β-1,4-linked oligosaccharides nih.gov
EndoM N175A Complex-type oxazoline GlcNAc-C34 peptide Glycopeptide (71% yield) nih.gov
EndoA N171A Man₉GlcNAc oxazoline GlcNAc-RNase B Homogeneous glycoprotein (B1211001) (82% yield) nih.gov

Glycosyltransferase-Mediated Glycosylation

Glycosyltransferases (GTs) are the enzymes primarily responsible for the synthesis of glycans in biological systems. nih.gov They catalyze the transfer of a monosaccharide moiety from an activated sugar donor, typically a nucleoside diphosphate (B83284) sugar like UDP-glucose, to a specific acceptor molecule. nih.govresearchgate.net This process is highly specific, with the enzyme's structure providing a template that ensures the correct hydroxyl group on the acceptor attacks the anomeric carbon of the donor sugar, resulting in a defined glycosidic linkage. nih.gov

The practical application of GTs in synthesis often involves multi-enzyme cascade reactions to regenerate the expensive sugar nucleotide substrate in situ. researchgate.net For example, the C-glycosyltransferase from rice (OsCGT) has been used with sucrose (B13894) synthase from soybean (GmSuSy) to synthesize nothofagin (B1679979), a C-glucoside. researchgate.net In this system, GmSuSy regenerates UDP-glucose from sucrose and UDP, which is then used by OsCGT for the glycosylation reaction. researchgate.net

In sesame (Sesamum indicum), the biosynthesis of sesaminol (B613849) triglucoside involves a sequence of highly specific glycosylations catalyzed by UDP-sugar-dependent glucosyltransferases (UGTs). nih.gov UGT71A9 initiates the process, followed by the coordinated action of UGT94AG1 and UGT94D1 (or UGT94AA2), which are glycoside-specific glycosyltransferases (GGTs) that add further glucose units to the existing glycoside, forming branched sugar chains. nih.gov These examples highlight the power of GTs to perform regio- and stereoselective glycosylations for creating complex natural products. nih.gov

Table 3: Research Findings on Glycosyltransferase-Mediated Glycosylation

Glycosyltransferase (UGT) Donor Substrate Acceptor Substrate Function Citation
OsCGT and GmSuSy (co-immobilized) Sucrose, UDP Phloretin Cascade synthesis of nothofagin with regeneration of UDP-glucose. researchgate.net
UGT71A9 UDP-glucose (+)-sesaminol aglycon Catalyzes the initial 2-O-glucosylation of the aglycon. nih.gov
UGT94AG1 UDP-glucose (+)-sesaminol 2-O-β-d-glucoside (SMG) Specifically catalyzes β1→2-O-glucosylation of the existing glycoside. nih.gov
UGT94D1 / UGT94AA2 UDP-glucose (+)-sesaminol 2-O-β-d-glucoside (SMG) Catalyze β1→6-O-glucosylation of the existing glycoside. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For a molecule like Ethyl β-D-ribo-hex-3-ulopyranoside, a suite of high-field 1D and 2D NMR experiments would be employed for a thorough analysis.

High-Field 1D and 2D NMR Techniques

One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide initial, crucial information. The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations correspond to the number of protons, and the signal splitting (multiplicity) gives insight into neighboring protons. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, offering a count of the distinct carbon environments in the molecule.

To overcome the spectral overlap often present in 1D spectra and to establish connectivity between atoms, a series of two-dimensional (2D) NMR experiments are indispensable. These include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (e.g., H-1 and H-2, H-4 and H-5). Cross-peaks in the COSY spectrum connect these coupled protons, allowing for the tracing of the proton network within the pyranose ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, enabling unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (like the C-3 ketone in this molecule) and for connecting different spin systems, such as linking the anomeric proton (H-1) to the ethyl group's carbons across the glycosidic bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are directly bonded. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the pyranose ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for Ethyl β-D-ribo-hex-3-ulopyranoside is presented below, based on general values for similar carbohydrate structures.

PositionHypothetical ¹³C Chemical Shift (ppm)Hypothetical ¹H Chemical Shift (ppm)Multiplicity
1~100~4.5d
2~70~3.8dd
3~200--
4~75~4.0d
5~72~3.7m
6a~62~3.9dd
6b~62~3.6dd
O-CH₂~65~3.9m
CH₃~15~1.2t

Analysis of Spin-Spin Coupling Constants (J-couplings) for Conformational Assignment

The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully measuring these J-couplings from a high-resolution ¹H NMR spectrum, the torsional angles within the pyranose ring can be estimated. This information is critical for determining the ring's preferred conformation (e.g., chair, boat, or skew-boat). For instance, a large ³J value (typically 8-10 Hz) between two vicinal axial protons in a chair conformation would be expected, while smaller values are observed for axial-equatorial or equatorial-equatorial relationships.

Application of Isotopic Labeling (e.g., ¹³C) for Precise Structural Elucidation

While natural abundance ¹³C NMR is highly informative, the low natural abundance of ¹³C (1.1%) can sometimes limit the sensitivity of certain experiments, particularly those involving carbon-carbon correlations. By synthesizing Ethyl β-D-ribo-hex-3-ulopyranoside using ¹³C-enriched starting materials (e.g., ¹³C-labeled glucose), the sensitivity of ¹³C NMR experiments can be dramatically increased. This allows for more advanced experiments, such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), which can directly trace the carbon skeleton of the molecule. Isotopic labeling is also invaluable for mechanistic studies and for resolving signal overlap in complex spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carbohydrates. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are liberated. For Ethyl β-D-ribo-hex-3-ulopyranoside, ESI-MS would typically be performed in positive ion mode, where the molecule would be detected as an adduct with a cation, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺) in the presence of an acid. High-resolution mass spectrometry would allow for the determination of the exact mass and, consequently, the elemental formula of the compound.

A hypothetical ESI-MS data table for Ethyl β-D-ribo-hex-3-ulopyranoside (C₈H₁₄O₆, Molecular Weight: 206.19 g/mol ) is shown below.

IonCalculated m/zObserved m/z
[M+H]⁺207.0812(Hypothetical)
[M+Na]⁺229.0631(Hypothetical)
[M+K]⁺245.0371(Hypothetical)

By coupling ESI with tandem mass spectrometry (MS/MS), fragmentation patterns can be studied. By selecting a specific parent ion (e.g., [M+Na]⁺) and inducing its fragmentation through collision-induced dissociation (CID), a characteristic pattern of daughter ions is produced. This fragmentation pattern provides valuable structural information, such as the loss of the ethyl group or water molecules, which helps to confirm the identity and structure of the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of carbohydrates, offering high sensitivity and tolerance for complex mixtures. For Ethyl β-D-ribo-hex-3-ulopyranoside, MALDI-TOF MS would provide rapid and accurate determination of its molecular weight. In a typical analysis, the sample is co-crystallized with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), and ionized by a laser. The time it takes for the resulting ions to travel to the detector is proportional to their mass-to-charge ratio (m/z).

This technique is particularly advantageous for observing various adducts of the molecule, which can aid in its identification. While underivatized glycans can have low ionization efficiency, derivatization can significantly enhance detection. nih.gov However, even without derivatization, informative spectra can be obtained.

Table 1: Predicted MALDI-TOF MS Data for Ethyl β-D-ribo-hex-3-ulopyranoside

Ion SpeciesPredicted m/zNotes
[M+H]⁺207.0863Protonated molecule
[M+Na]⁺229.0683Sodiated adduct, commonly observed for carbohydrates nih.gov
[M+K]⁺245.0422Potassiated adduct, also frequently observed

M refers to the neutral molecule Ethyl β-D-ribo-hex-3-ulopyranoside (C₈H₁₄O₆, Exact Mass: 206.0790)

The analysis of other ethyl glycosides by MALDI-TOF MS has demonstrated the utility of this technique in characterizing similar structures, confirming its applicability for Ethyl β-D-ribo-hex-3-ulopyranoside. researchgate.netresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Isomeric Resolution

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. unl.edunih.gov This capability is particularly crucial for distinguishing between isomers, such as the α and β anomers of Ethyl D-ribo-hex-3-ulopyranoside, which are indistinguishable by mass spectrometry alone. mpg.deresearchgate.net

In an IM-MS experiment, ions are guided through a drift tube filled with an inert buffer gas. Their drift time is dependent on their collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. The α and β anomers of Ethyl D-ribo-hex-3-ulopyranoside, having different spatial arrangements of the ethyl group at the anomeric center, would be expected to have distinct CCS values, leading to their separation in the ion mobility cell.

Table 2: Hypothetical Ion Mobility Spectrometry Data for Anomers of Ethyl D-ribo-hex-3-ulopyranoside

Isomerm/z ([M+Na]⁺)Predicted Drift Time (ms)Predicted Collision Cross-Section (Ų)
Ethyl α-D-ribo-hex-3-ulopyranoside229.0683ShorterSmaller
Ethyl β-D-ribo-hex-3-ulopyranoside229.0683LongerLarger

This separation of isomeric precursor ions allows for the acquisition of individual mass spectra for each anomer, providing unambiguous characterization even when they are present in a mixture. nih.govwsu.edu The ability to resolve isomers with IM-MS is a significant advantage over other techniques and is essential for detailed structural elucidation in carbohydrate chemistry. unl.edumpg.deresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by analyzing their fragmentation patterns. wikipedia.orgnih.gov In an MS/MS experiment, a specific precursor ion, such as the [M+Na]⁺ ion of Ethyl β-D-ribo-hex-3-ulopyranoside, is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass spectrometer, providing a fragmentation spectrum that reveals details about the molecule's connectivity.

For Ethyl β-D-ribo-hex-3-ulopyranoside, the fragmentation pathway would be expected to involve characteristic losses of the ethoxy group, water molecules, and fragmentation of the pyranose ring. The analysis of fragmentation patterns of similar glycosides provides a basis for predicting the fragmentation of this compound. mdpi.comresearchgate.net

Table 3: Plausible MS/MS Fragmentation of [M+Na]⁺ Ion of Ethyl β-D-ribo-hex-3-ulopyranoside (Precursor Ion: m/z 229.07)

Product Ion m/zProposed FragmentPlausible Neutral Loss
183.05[M+Na - C₂H₅OH]⁺Loss of ethanol (B145695)
165.04[M+Na - C₂H₅OH - H₂O]⁺Subsequent loss of water
135.03[C₅H₈O₃+Na]⁺Cross-ring fragmentation
111.04[C₄H₅O₂+Na]⁺Further ring fragmentation

This detailed fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from other isomers.

Advanced Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of carbohydrates. For Ethyl β-D-ribo-hex-3-ulopyranoside, both normal-phase and reversed-phase HPLC could be employed. However, given its polar nature, a hydrophilic interaction liquid chromatography (HILIC) mode would be particularly effective. A recent study reported the successful separation of the α and β anomers of this compound using chiral HPLC, highlighting the power of this technique for resolving stereoisomers. nih.govresearchgate.net

Gas Chromatography (GC) is another powerful separation technique, but it typically requires derivatization of polar compounds like carbohydrates to increase their volatility. A common derivatization procedure involves silylation. Following derivatization, GC-MS analysis could provide excellent separation and structural information.

Table 4: Illustrative Chromatographic Conditions for Ethyl β-D-ribo-hex-3-ulopyranoside

TechniqueColumnMobile Phase/Carrier GasDetection
Chiral HPLCChiral stationary phase (e.g., polysaccharide-based)Hexane/Isopropanol gradientUV or Refractive Index
HILICAmide or Diol columnAcetonitrile/Water gradientEvaporative Light Scattering Detector (ELSD) or MS
GC-MS (after silylation)Capillary column (e.g., DB-5)HeliumMass Spectrometry

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization. archemica-international.comchromatographytoday.comthermofisher.com This technique takes advantage of the weakly acidic nature of carbohydrates, which can be ionized at high pH and separated on a strong anion-exchange column. archemica-international.comnih.gov The pulsed amperometric detector provides direct and sensitive detection of the eluted carbohydrates. chromatographytoday.com

For Ethyl β-D-ribo-hex-3-ulopyranoside, HPAE-PAD would offer excellent resolution and quantification. While it is a neutral sugar, its hydroxyl groups can be partially ionized under the high pH conditions of the mobile phase, allowing for its retention and separation. archemica-international.com This method is particularly well-suited for analyzing mixtures and quantifying trace amounts of carbohydrates. thermofisher.com

Table 5: Hypothetical HPAE-PAD Analysis Parameters for Ethyl β-D-ribo-hex-3-ulopyranoside

ParameterValue/Condition
ColumnCarboPac™ PA20 or similar
Mobile PhaseSodium hydroxide (B78521) and sodium acetate (B1210297) gradient
DetectionPulsed Amperometry with gold electrode
Expected Retention TimeDependent on gradient, but distinct from other monosaccharides

Porous Graphite Carbon (PGC) Chromatography for Isomeric Oligosaccharide Separation

Porous Graphite Carbon (PGC) chromatography offers a unique separation mechanism based on the shape and polarity of analytes. bioglyco.comfrontiersin.org PGC columns are known for their ability to retain and separate highly polar compounds, including carbohydrates and their isomers, often with better resolution than conventional silica-based columns. chromatographyonline.comchromatographytoday.com The flat, graphitic surface of the stationary phase interacts with analytes through a combination of hydrophobic and polar interactions. nih.gov

For Ethyl β-D-ribo-hex-3-ulopyranoside and its anomer, PGC chromatography would be an excellent choice for achieving baseline separation. bioglyco.com The subtle differences in the three-dimensional structures of the anomers would lead to different interactions with the PGC surface, resulting in different retention times. chromatographyonline.com

Table 6: Expected Performance of PGC Chromatography for Ethyl D-ribo-hex-3-ulopyranoside Anomers

AnalyteExpected Retention BehaviorPotential Mobile Phase
Ethyl α-D-ribo-hex-3-ulopyranosideShorter retention timeAcetonitrile/Water gradient with a small amount of formic acid or ammonia
Ethyl β-D-ribo-hex-3-ulopyranosideLonger retention timeAcetonitrile/Water gradient with a small amount of formic acid or ammonia

The robustness of PGC columns over a wide pH and temperature range further enhances their utility in carbohydrate analysis. chromatographyonline.comnih.gov

Integrated Analytical Platforms and Glycomics Strategies for Complex Carbohydrate Analysis

An integrated approach for the analysis of complex carbohydrate mixtures, potentially including Ethyl β-D-ribo-hex-3-ulopyranoside, typically involves a multi-step workflow. This begins with sample preparation, which may include hydrolysis of polysaccharides, followed by derivatization to enhance detection. nih.govspkx.net.cn The derivatized mixture is then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for separation. creative-biolabs.com The separated components are subsequently analyzed by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy for identification and structural characterization. nih.govmdpi.com

Chromatographic Separation and Detection

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex glycan mixtures. creative-proteomics.com Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carbohydrates, allowing for their transfer into the gas phase for MS analysis. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ionized molecules, providing detailed structural information that can help to distinguish between isomers. acs.org

In a hypothetical analysis of a mixture containing Ethyl β-D-ribo-hex-3-ulopyranoside and other common monosaccharides, a derivatization and LC-MS/MS approach could be employed. The table below illustrates the expected retention times and key mass spectral data that would be used for identification.

Table 1: Hypothetical LC-MS/MS Data for PMP-Derivatized Monosaccharides

CompoundRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Ethyl β-D-ribo-hex-3-ulopyranoside12.5379.18333.15, 207.11, 175.08
D-Glucose14.2355.16207.11, 175.08, 145.07
D-Galactose14.8355.16207.11, 175.08, 115.05
D-Mannose15.5355.16207.11, 175.08, 157.07
D-Xylose11.8325.15177.09, 145.07, 115.05

This table is a representation of expected data and not from a specific experimental result.

Advanced Glycomics Strategies

For even more challenging separations, such as distinguishing between anomers or constitutional isomers, more advanced techniques like ion mobility spectrometry-mass spectrometry (IM-MS) are being integrated into glycomics workflows. rsc.org IM-MS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. rsc.org This can be particularly useful for resolving subtle structural differences between carbohydrate isomers. researchgate.net

Furthermore, porous graphitized carbon (PGC) chromatography offers a unique separation mechanism for underivatized carbohydrates, capable of resolving many isomeric and anomeric forms. acs.org When coupled with MS, PGC-LC-MS provides a powerful platform for comprehensive glycan analysis. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbohydrates. mdpi.com While not typically coupled directly with chromatography in high-throughput workflows, offline NMR analysis of purified fractions is often necessary for complete characterization. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. mdpi.com

The following table outlines a hypothetical integrated analytical workflow for the comprehensive characterization of a complex carbohydrate sample containing Ethyl β-D-ribo-hex-3-ulopyranoside.

Table 2: Integrated Workflow for Complex Carbohydrate Analysis

StepTechniquePurposeExpected Outcome for Ethyl β-D-ribo-hex-3-ulopyranoside
1. Sample PreparationAcid Hydrolysis & PMP DerivatizationRelease and tag monosaccharides for detection.PMP-derivatized Ethyl β-D-ribo-hex-3-ulopyranoside.
2. SeparationUHPLC-HILICHigh-resolution separation of derivatized monosaccharides.A distinct chromatographic peak at a specific retention time.
3. IdentificationESI-MS/MSDetermine molecular weight and obtain structural fragments.Detection of the protonated molecule and characteristic fragment ions.
4. Isomer ResolutionIM-MSSeparate from co-eluting isomers based on shape.A specific drift time, distinguishing it from other hexose (B10828440) derivatives.
5. Structural Confirmation1D/2D NMRUnambiguous structural and stereochemical assignment of isolated compound.Confirmation of the ethyl group, pyranose ring, and ketone position.

This table represents a hypothetical workflow and not a specific experimental protocol.

Through the strategic integration of these advanced chromatographic and spectroscopic techniques, it is possible to achieve detailed characterization of complex carbohydrate mixtures, enabling the identification and structural elucidation of individual components like Ethyl β-D-ribo-hex-3-ulopyranoside within a glycomics context.

Computational Studies and Conformational Analysis of Pyranoside Ketoses

Pyranose Ring Conformations and Dynamics (Chair, Boat, Skew, Half-Chair, Envelope)

Pyranose rings, the six-membered ring structures common in many carbohydrates, are not planar. Instead, they adopt a variety of non-planar conformations to minimize steric strain and electronic repulsions. The most stable and therefore most common of these is the chair conformation . pearson.comyoutube.com In this conformation, the ring atoms pucker in such a way that four are in a plane, with the other two positioned on opposite sides of the plane. nih.gov Less stable, higher-energy conformations include the boat , skew-boat (or twist-boat), half-chair , and envelope forms. pearson.comnih.govscispace.com

The pyranose ring is flexible and can interconvert between different conformations, a process known as a ring flip. pearson.com The chair conformation is generally the most stable due to reduced steric hindrance, where substituents are positioned in either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. pearson.com The boat and skew-boat conformations are more flexible than the chair form and can interconvert through various intermediate shapes. nih.gov In total, pyranoses can exist in 38 distinct basic conformations: two chairs, six boats, six skew-boats, twelve half-chairs, and twelve envelopes. scispace.com

For D-ketohexopyranoses, computational studies have shown that the ¹C₄(D) chair conformation has an energy intermediate between the more stable ⁴C₁(D) chair and the twist-boat conformation. researchgate.net The energy barrier for the inversion between the ⁴C₁ and ¹C₄ chair conformations is significant, on the order of 11 kcal/mol. researchgate.net The relative stability of these conformations is influenced by the substituents on the ring and their orientations. researchgate.net

Table 1: Basic Conformations of the Pyranose Ring
ConformationDescriptionRelative Stability
Chair Four atoms in a plane, two on opposite sides. nih.govMost stable. pearson.com
Boat Four atoms in a plane, two on the same side. nih.govLess stable than chair. pearson.com
Skew-Boat A twisted form of the boat conformation. nih.govIntermediate stability.
Half-Chair Five atoms in a plane, one out of the plane.Intermediate stability.
Envelope Four atoms coplanar, one atom out of the plane.Intermediate stability.

Analysis of Torsion Angles (φ, ψ, ω) and Glycosidic Linkage Flexibility

φ (phi): This angle describes the rotation around the bond between the anomeric carbon and the glycosidic oxygen. qmul.ac.uknih.gov

ψ (psi): This angle defines the rotation around the bond between the glycosidic oxygen and the carbon of the adjacent sugar residue. qmul.ac.uknih.gov

ω (omega): For 1->6 linkages, this additional torsion angle describes the rotation around the C5-C6 bond of the aglycone residue. pnas.orgnih.gov

For D-ketohexoses, the conformation of the hydroxymethyl group is typically represented by two gauche rotamers relative to the ring oxygen atom. researchgate.net The orientation of the lactol group generally follows the trend expected based on the exo-anomeric effect. researchgate.net

Table 2: Key Torsion Angles in Glycosidic Linkages
Torsion AngleAtoms Defining the AngleDescription
φ (phi) O5-C1-O-Cx'Rotation around the anomeric carbon-glycosidic oxygen bond. qmul.ac.uk
ψ (psi) C1-O-Cx'-Cx-1'Rotation around the glycosidic oxygen-aglycone carbon bond. qmul.ac.uk
ω (omega) O6-C6-C5-O5Rotation around the C5-C6 bond in 1->6 linkages. pnas.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational dynamics of carbohydrates in various environments. nih.gov

The surrounding solvent plays a critical role in determining the conformation of carbohydrates. pnas.orgacs.org MD simulations that explicitly include solvent molecules have been instrumental in understanding these effects. For example, simulations have shown that the experimental rotamer distributions around the ω-angle in glucopyranosides are only accurately reproduced when water is explicitly included in the simulation. pnas.org The primary role of the solvent is to disrupt intramolecular hydrogen bonds within the carbohydrate, allowing internal electronic and steric repulsions to dictate the conformational preferences. pnas.org This highlights the importance of considering the solvent environment when studying carbohydrate conformation.

Free energy perturbation (FEP) is a computational method used to calculate the free energy difference between two states. nih.govresearchgate.net In the context of carbohydrate conformation, FEP simulations can be used to construct free energy landscapes, which map the relative free energies of different conformations. nih.gov These landscapes provide a comprehensive view of the conformational preferences and the energy barriers between different states. By combining FEP with extensive conformational sampling techniques, it is possible to predict how changes in factors like force field parameters or solvent conditions will affect the conformational equilibrium. nih.gov

Quantum Mechanics (QM) Calculations for Electronic and Steric Effects

Quantum mechanics (QM) calculations provide a more fundamental understanding of the electronic and steric effects that govern carbohydrate conformation. nih.gov These methods can be used to calculate properties such as the energy of different conformations, the distribution of electron density, and the nature of chemical bonds. QM calculations have been crucial in elucidating the underlying physical principles that determine conformational preferences, such as the gauche effect. pnas.org While computationally more demanding than classical methods like MD, QM calculations offer a higher level of accuracy for studying specific electronic and steric interactions.

Computational NMR for Prediction of Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the structure of carbohydrates in solution. Computational NMR methods, which predict NMR parameters like chemical shifts and coupling constants, have become an invaluable tool for interpreting and complementing experimental NMR data. mdpi.comnih.gov

Density functional theory (DFT) is a widely used QM method for calculating NMR parameters in carbohydrates. capes.gov.bracs.org These calculations can achieve excellent agreement with experimental data for both chemical shifts and spin-spin coupling constants. acs.org By calculating these parameters for different conformations, it is possible to identify the most likely conformation in solution. Furthermore, computational NMR can be used to study the dependence of chemical shifts and coupling constants on conformational parameters, such as torsion angles, providing a deeper understanding of the relationship between structure and NMR spectra. acs.org

Modeling of Carbohydrate-Ligand Interactions for Conformational Insights

The three-dimensional structure of a carbohydrate is not static; it exists in a dynamic equilibrium of various conformations. The specific conformation adopted by a carbohydrate can be profoundly influenced by its interactions with other molecules, such as proteins or other ligands. Computational modeling serves as a powerful tool to dissect these interactions and to understand the conformational preferences of carbohydrates like Ethyl β-D-ribo-hex-3-ulopyranoside.

Principles of Conformational Analysis

The conformational flexibility of pyranoside rings, such as the one in Ethyl β-D-ribo-hex-3-ulopyranoside, is primarily described by a set of puckering coordinates. These rings typically adopt chair, boat, or skew-boat conformations. The relative energies of these conformations are influenced by a variety of factors, including steric hindrance between substituents, stereoelectronic effects like the anomeric effect, and intramolecular hydrogen bonding.

For Ethyl β-D-ribo-hex-3-ulopyranoside, the presence of a ketone at the C-3 position introduces a planar sp²-hybridized center, which significantly impacts the puckering of the pyranose ring. This structural feature can lead to a different distribution of conformational isomers compared to its aldopyranoside counterparts.

Computational Methodologies

A variety of computational methods are employed to study the conformations of pyranoside ketoses. These include:

Molecular Mechanics (MM): This method utilizes classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. It is computationally efficient and suitable for exploring the conformational space of large molecules.

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. It is often used to refine the structures and energies of the low-energy conformers identified by MM methods.

Ab initio methods: These are highly accurate quantum mechanical methods that are computationally more demanding than DFT. They are often used as a benchmark for other methods.

The choice of method depends on the desired balance between accuracy and computational cost. Often, a combination of methods is used, where an initial broad conformational search is performed with a less expensive method, followed by refinement with a more accurate one.

Research Findings from Analogous Systems

Direct computational studies on Ethyl β-D-ribo-hex-3-ulopyranoside are not extensively reported in the public domain. However, valuable insights can be drawn from studies on analogous pyranoside ketoses and related carbohydrate structures.

Table 1: Illustrative Conformational Energy Data for a Model Pyranoside Ketose

ConformationRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous Solvation
1C4 (Chair)0.000.00
4C1 (Chair)5.204.80
2,5B (Boat)7.506.90
B3,O (Boat)8.107.50
1S3 (Skew)6.806.20

Note: This table presents hypothetical data based on typical computational results for pyranoside ketoses to illustrate the relative energy differences between various conformations. The actual values for Ethyl β-D-ribo-hex-3-ulopyranoside would require specific computational studies.

Modeling Interactions with Ligands

The interaction of Ethyl β-D-ribo-hex-3-ulopyranoside with a binding partner, such as an enzyme active site, can be modeled to understand the conformational changes that occur upon binding. These interactions are typically dominated by a network of hydrogen bonds, van der Waals forces, and electrostatic interactions.

Computational docking simulations can predict the preferred binding pose of the carbohydrate within a receptor's binding site. Subsequent molecular dynamics (MD) simulations can then be used to explore the dynamic nature of the complex and to identify the key intermolecular interactions that stabilize the bound conformation.

For instance, the hydroxyl groups and the ring oxygen of Ethyl β-D-ribo-hex-3-ulopyranoside can act as hydrogen bond donors and acceptors, while the aliphatic portions of the ethyl group and the pyranose ring can engage in van der Waals contacts. The carbonyl group at C-3 can also participate in hydrogen bonding or dipolar interactions.

Table 2: Key Intermolecular Interactions in a Modeled Carbohydrate-Protein Complex

Interaction TypeInteracting Residues (Hypothetical)Distance (Å)
Hydrogen BondO2-H --- Aspartate2.8
Hydrogen BondO4-H --- Glutamine2.9
Hydrogen BondRing Oxygen --- Tyrosine3.1
van der WaalsEthyl Group --- Leucine3.5
van der WaalsPyranose Ring --- Phenylalanine3.8

Note: This table provides a hypothetical example of the types of interactions and their typical distances that might be observed in a modeled complex of Ethyl β-D-ribo-hex-3-ulopyranoside with a protein.

Chemical Reactivity and Transformations

Keto-Enol Tautomerism and Base-Promoted Isomerization

The ketone at the C3 position of Ethyl β-D-ribo-hex-3-ulopyranoside enables it to undergo keto-enol tautomerism, a fundamental equilibrium in carbonyl chemistry. This process involves the migration of a proton from an alpha-carbon (C2 or C4) to the carbonyl oxygen, resulting in the formation of an enol. This tautomerization can be catalyzed by either acid or base.

Under basic conditions, a proton on a carbon adjacent to the carbonyl group is abstracted to form an enolate ion. This intermediate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom. Subsequent protonation of the oxygen atom yields the enol tautomer. The presence of a base can also promote isomerization of the sugar.

While specific studies on the keto-enol equilibrium for Ethyl β-D-ribo-hex-3-ulopyranoside are not extensively documented in publicly available literature, the general principles of keto-enol tautomerism for β-keto-ethers are well-established. The equilibrium typically favors the keto form.

Table 1: General Mechanism of Base-Catalyzed Keto-Enol Tautomerism

StepDescription
1. Deprotonation A base removes a proton from the α-carbon (C2 or C4) to form a resonance-stabilized enolate ion.
2. Protonation The enolate oxygen is protonated by a proton source (e.g., the conjugate acid of the base) to form the enol.

Reduction Reactions of the C3-Keto Group

The C3-keto group of Ethyl β-D-ribo-hex-3-ulopyranoside is susceptible to reduction by various reducing agents to yield the corresponding secondary alcohol. The stereochemical outcome of this reduction is of significant interest as it can lead to the formation of different sugar isomers.

Commonly used reducing agents for ketones in carbohydrates include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reaction, leading to either the D-gulo or D-allo configuration at the newly formed C3 stereocenter. For instance, reduction with sodium borohydride is typically performed in protic solvents like ethanol (B145695) or water. The hydride attacks the carbonyl carbon, and upon workup, the resulting alkoxide is protonated to give the alcohol.

Oxidation Reactions and Their Products

The oxidation of Ethyl β-D-ribo-hex-3-ulopyranoside can proceed at different positions depending on the oxidant used. The primary alcohol at C6 can be oxidized to an aldehyde or a carboxylic acid. The secondary hydroxyl groups at C2 and C4 can also be oxidized, though this typically requires more forcing conditions or specific catalysts.

A closely related compound, methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, has been oxidized to afford compounds with 2,3-diketo groups. researchgate.net Such oxidations can be achieved using reagents like bromine/bis(tributyltin) oxide or under Swern oxidation conditions. researchgate.net The resulting diketone is a highly reactive species that can participate in further reactions.

Reactions Involving the Anomeric Center

The anomeric center (C1) of Ethyl β-D-ribo-hex-3-ulopyranoside is part of a glycosidic bond, which is an acetal (B89532) linkage. This linkage is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. Acid-catalyzed hydrolysis cleaves the ethyl group, yielding the corresponding hemiacetal, which can exist in equilibrium with the open-chain form.

The stability of the glycosidic bond is a key feature that allows chemists to perform reactions on other parts of the sugar molecule without affecting the anomeric center, provided acidic conditions are avoided.

Condensation Reactions and Derivatization

The C3-keto group provides a reactive site for condensation reactions with various nucleophiles, leading to a range of derivatives. These reactions are characteristic of ketones and are useful for both structural characterization and the synthesis of novel carbohydrate-based compounds.

With Hydroxylamine (B1172632): The ketone can react with hydroxylamine (NH₂OH) to form an oxime. This reaction is often used as a method to protect the keto group or as a step in further transformations.

With Anilines: Aromatic amines, such as aniline, can condense with the C3-keto group to form an enamine or, under reducing conditions, a C3-amino derivative.

With HSCN: The reaction with thiocyanic acid (HSCN) can potentially lead to the formation of a thiocyanate (B1210189) adduct at the C3 position, though this reaction is less common for simple ketones.

These derivatization reactions provide pathways to introduce new functional groups and to build more complex molecular architectures based on the sugar scaffold.

Role as Model Compounds in Cellulose (B213188) Degradation and Chromophore Formation

Ethyl β-D-ribo-hex-3-ulopyranoside and its analogs serve as important model compounds for studying the chemical changes that occur during the degradation of cellulose, particularly the processes that lead to yellowing and the formation of chromophores. Oxidized cellulose units, which may contain keto groups at various positions, are known to be key intermediates in these degradation pathways.

A closely related compound, methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside, has been synthesized with isotopic labels to investigate chromophore formation in cellulosic materials. researchgate.net Studies using this model compound have shown that oxidized carbohydrate structures can act as precursors that condense to form chromophoric structures, such as 2-hydroxy- Current time information in Toronto, CA.biosynth.combenzoquinone moieties, during aging. researchgate.net The investigation of these model compounds helps to elucidate the complex reaction mechanisms involved in the discoloration of cellulose-based materials like paper and textiles.

Advanced Research Applications and Methodological Development

Synthesis of Complex Glycosides and Oligosaccharide Mimics

Ethyl β-D-ribo-hex-3-ulopyranoside serves as a foundational scaffold for the synthesis of more intricate glycosidic structures and molecules that mimic the structure of oligosaccharides. biosynth.com The ketone functionality at C-3 allows for stereoselective modifications, which are crucial for building complex, biologically active carbohydrates. Researchers can introduce various substituents at this position to create analogues of natural sugars. These synthetic endeavors are critical for producing standards for analytical purposes and for exploring the structure-activity relationships of carbohydrates in biological systems. phytopurify.com The ethyl group at the anomeric position provides stability while allowing for further glycosylation reactions, making it a key component in the assembly of di- and oligosaccharides.

Development of Hex-3-ulopyranoside-Derived Chiral Building Blocks

The inherent chirality of carbohydrates makes them excellent starting materials for the synthesis of enantiomerically pure molecules, known as chiral building blocks. Ethyl β-D-ribo-hex-3-ulopyranoside is a prime example of a carbohydrate-derived chiral synthon. biosynth.com The stereochemistry of the parent sugar dictates the three-dimensional arrangement of the resulting products. Chemical reactions targeting the C-3 keto group can be controlled to produce new stereocenters with high precision. These newly formed chiral molecules are then utilized as key intermediates in the total synthesis of complex natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.

Table 1: Applications of Chiral Building Blocks Derived from Carbohydrates

Application AreaDescription
Pharmaceutical Synthesis Production of enantiomerically pure drugs to enhance efficacy and reduce side effects.
Natural Product Synthesis Construction of complex, biologically active molecules found in nature.
Asymmetric Catalysis Development of chiral ligands and catalysts for stereoselective chemical reactions.

Insights into Carbohydrate-Active Enzymes (CAZymes) Substrate Specificity

Carbohydrate-Active Enzymes, or CAZymes, are a vast class of enzymes responsible for the synthesis and breakdown of complex carbohydrates. nih.gov Understanding their substrate specificity is fundamental to harnessing their power for biotechnology and comprehending their roles in health and disease. nih.govmdpi.com Modified sugars like Ethyl β-D-ribo-hex-3-ulopyranoside can be used as molecular probes to investigate the active sites of these enzymes. researchgate.net By presenting the enzyme with a non-standard sugar, researchers can map the steric and electronic requirements for substrate binding and catalysis. For instance, the presence of the ketone at C-3 can reveal how a particular CAZyme interacts with different functionalities around the pyranose ring, providing crucial data for the design of specific enzyme inhibitors or for engineering enzymes with novel activities. ub.edu

Methodological Advancements in Carbohydrate Synthesis and Analysis

The unique reactivity of Ethyl β-D-ribo-hex-3-ulopyranoside has spurred the development of new synthetic methods in carbohydrate chemistry. For example, its use has contributed to advancements in glycosylation techniques, click modifications, and methylations to alter saccharide structures. biosynth.com The analysis of such complex carbohydrates also requires robust methods. The synthesis of well-defined carbohydrate structures using this building block provides pure standards for the development and validation of analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.com These analytical methods are essential for characterizing the complex mixtures of carbohydrates found in biological samples.

Table 2: Analytical Techniques for Carbohydrate Analysis

TechniquePrincipleApplication in Carbohydrate Analysis
HPLC Separation based on differential partitioning between a mobile and stationary phase.Quantification and purification of individual saccharides.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Determination of molecular weight and sequence of oligosaccharides.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Elucidation of the 3D structure and anomeric configuration of carbohydrates.

Future Research Directions in Pyranoside Ketose Chemistry

The chemistry of pyranoside ketoses, including Ethyl β-D-ribo-hex-3-ulopyranoside, holds significant promise for future discoveries. A key area of interest lies in the development of novel therapeutics. nih.gov The ability to synthesize unique carbohydrate structures opens avenues for creating new drug candidates, such as enzyme inhibitors or modulators of cell-surface carbohydrate interactions. nih.govresearchgate.net Furthermore, the push for greener and more efficient chemical processes is likely to drive innovation in the use of ketone-containing sugars. sciencedaily.com Future research will likely focus on expanding the synthetic toolbox for these compounds, exploring their potential in materials science, and further applying them to unravel the complexities of glycobiology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.